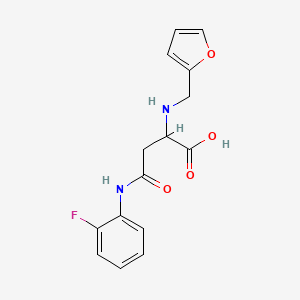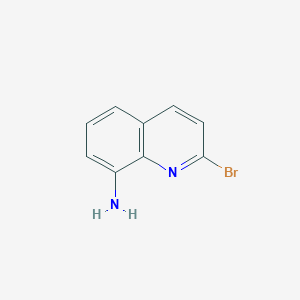
2-Bromoquinolin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoquinolin-8-amine is a chemical compound with the linear formula C9H7BrN2 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 2-Bromoquinolin-8-amine, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
The molecular structure of 2-Bromoquinolin-8-amine is represented by the linear formula C9H7BrN2 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 2-Bromoquinolin-8-amine have been studied, particularly in the context of synthesizing quinolin-8-amines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Physical And Chemical Properties Analysis
2-Bromoquinolin-8-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.07 .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis 2-Bromoquinolin-8-amine plays a significant role in palladium-catalyzed, auxiliary-assisted direct arylation and alkylation of sp(2) and sp(3) C-H bonds. This method employs a palladium acetate catalyst, aryl, alkyl, benzyl, or allyl halide, and inorganic base in tert-amyl alcohol or water solvent at elevated temperatures. The use of 8-aminoquinoline auxiliary for carboxylic acid β-functionalization showcases its importance in facilitating selective functionalization of complex molecules (Nadres, Santos, Shabashov, & Daugulis, 2013). Additionally, microwave-assisted amination of aryl bromides, including 5- and 8-bromoquinolines, highlights the efficiency of 2-Bromoquinolin-8-amine in synthesizing aminoquinolines under enhanced conditions, leading to improved yields for quinoline substrates (Wang, Magnin, & Hamann, 2003).
Photoremovable Protecting Groups The compound 8-Bromo-7-hydroxyquinoline (BHQ), related to 2-Bromoquinolin-8-amine, demonstrates its utility as an efficient photoremovable protecting group for physiological studies. BHQ is photolyzed by both one-photon excitation (1PE) and two-photon excitation (2PE), making it a valuable tool for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs. Its stability, water solubility, and low fluorescence enable its use alongside fluorescent biological function indicators (Zhu, Pavlos, Toscano, & Dore, 2006).
Ligand Synthesis for Catalytic Applications 2-Bromoquinolin-8-amine serves as a precursor in the synthesis of unsymmetrical pincer ligands with an 8-hydroxyquinoline core. These ligands, when coordinated to palladium(II), exhibit significant catalytic activity in amine and copper-free Sonogashira coupling reactions. This showcases the versatility of 2-Bromoquinolin-8-amine derivatives in facilitating carbon-carbon bond formation, highlighting their importance in the development of new catalytic methods (Kumar, Saleem, Mishra, & Singh, 2017).
Wirkmechanismus
Target of Action
Quinolin-8-amines, which are structurally related to 2-bromoquinolin-8-amine, are known to act as valuable directing groups and ligands for coordination chemistry . They are also used as agents for various diseases .
Mode of Action
It is known that quinolin-8-amines, which are structurally related to 2-bromoquinolin-8-amine, can undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
Biochemical Pathways
Quinolin-8-amines, which are structurally related to 2-bromoquinolin-8-amine, are known to be involved in various biochemical pathways .
Result of Action
One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, which is structurally related to 2-bromoquinolin-8-amine, is found to be active with an inhibition concentration value of (ic 50) 294 μM .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromoquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLPPNSUUZWFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinolin-8-amine | |
CAS RN |
1312835-41-8 |
Source


|
| Record name | 2-bromoquinolin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzofuran-2-carboxamide](/img/structure/B2924710.png)
![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)

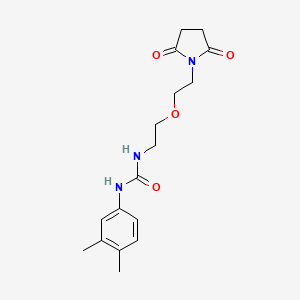
![N-(3,4-dimethoxyphenethyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924714.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2924716.png)
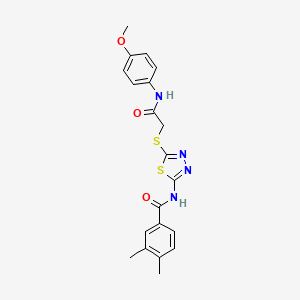
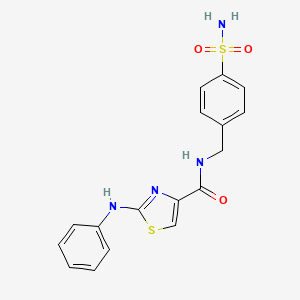

![2-Aminospiro[3.4]octane-2-carboxylic acid](/img/structure/B2924723.png)
![Ethyl (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B2924724.png)
